1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
This compound is a structurally complex heterocyclic molecule featuring three distinct pharmacophores:
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl: A fused triazolo-pyrimidine system with a methyl group at position 5, likely enhancing lipophilicity and modulating binding affinity.
While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural motifs align with bioactive heterocycles reported in pharmaceutical and agrochemical research. For instance, triazolo-pyrimidines are known for kinase inhibition and antimicrobial activity, while benzofurans exhibit diverse biological roles .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)18(25)15-7-12-4-3-5-14(26-2)17(12)28-15/h3-7,10,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWREFPOTHLFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between the target compound and related analogs from the evidence:
Table 1: Comparative Analysis of Structural and Physical Properties
Key Comparative Insights
Structural Complexity and Rigidity :
- The target compound’s azetidine ring imposes greater conformational rigidity compared to the pyrrolidinyl group in ’s compound, which may enhance target selectivity but reduce synthetic accessibility .
- Compound 12’s pyrimido-quinazoline core (melting point 268–269°C) demonstrates higher thermal stability than thiazolo-pyrimidines (213–246°C), likely due to extended π-conjugation .
Substituent Effects :
- The 7-methoxy group on the benzofuran moiety in the target compound could improve metabolic stability relative to the 5-methylfuran in compound 12, which may be prone to oxidative degradation .
- ’s compound features a pyridyl group, enhancing water solubility compared to the target’s benzofuran system, which is more lipophilic .
Synthetic Feasibility :
- Thiazolo-pyrimidines (11a, 11b) achieve moderate yields (68%) via straightforward condensation, whereas compound 12’s lower yield (57%) reflects challenges in multi-step fusion reactions . The target compound’s synthesis would likely require advanced coupling strategies for azetidine incorporation.
The methyl group on the triazolo-pyrimidine in the target compound may enhance binding to hydrophobic pockets in biological targets, analogous to 5-methylfuran in compound 12 .
Research Implications
- Bioactivity Predictions : Based on structural analogs, the target compound may exhibit kinase inhibition (triazolo-pyrimidine) or antimicrobial activity (benzofuran), warranting in vitro validation .
- Optimization Opportunities: Replacing the azetidine with pyrrolidine (as in ) could balance rigidity and synthetic feasibility. Introducing polar groups (e.g., cyano) might address solubility limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
